O-去甲基甲氧氯普胺盐酸盐

描述

Synthesis Analysis

The synthesis of Metoclopramide, which O-Desmethyl Metoclopramide Hydrochloride is derived from, involves a multi-step chemical process. An improved industrial synthesis method was reported by Murakami et al. (1971), where key steps included methylation, chlorination, and condensation reactions. Specifically, methyl 4-amino-2-methoxybenzoate was prepared and subsequently chlorinated to obtain the desired chloro compound, which was then condensed with N,N-diethylethylenediamine to yield Metoclopramide in high yields (Murakami, Inukai, Koda, & Nakano, 1971).

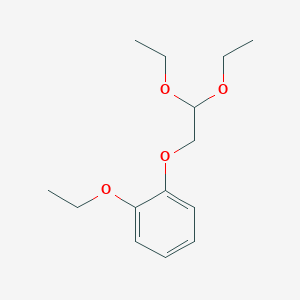

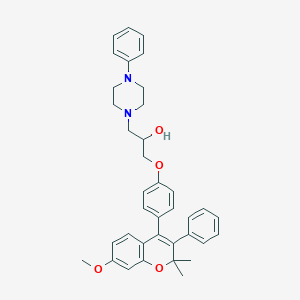

Molecular Structure Analysis

Metoclopramide Hydrochloride's molecular structure, closely related to methoxyprocainamide, has been analyzed for its stability and solubility. Its structure allows for absorption through various routes, contributing to its pharmacological efficacy. The compound's stability and solubility in water are notable characteristics (Tornetta, 1969).

Chemical Reactions and Properties

The chemical reactions involving Metoclopramide Hydrochloride, such as hydration/dehydration behavior and cocrystallisation with oxalic acid, have been explored to improve its physicochemical properties. These studies aim to enhance the stability and solubility of the compound, indicating the importance of water in stabilizing its structure (Nugraha & Uekusa, 2018).

Physical Properties Analysis

Research on Metoclopramide Hydrochloride has highlighted its hydration/dehydration behavior, crucial for understanding its physical stability. Studies have shown that the structural arrangement changes significantly upon dehydration, affecting its solid-state stability. The cocrystal synthesis approach aims to mitigate these issues by enhancing thermal and humidity stability, crucial for developing extended-release formulations (Nugraha & Uekusa, 2018).

Chemical Properties Analysis

The chemical properties of Metoclopramide Hydrochloride, such as its reactivity and interactions with other substances, are fundamental for its pharmaceutical applications. The formation of cocrystals to improve its physicochemical properties reflects the ongoing research aimed at optimizing its chemical stability and solubility for better therapeutic efficacy (Nugraha & Uekusa, 2018).

科学研究应用

胃肠道疾病治疗: O-去甲基甲氧氯普胺盐酸盐主要用作治疗恶心、呕吐和胃轻瘫等胃肠道疾病的多巴胺受体拮抗剂。它通过其中枢和外周多巴胺受体拮抗活性发挥作用 (Khan, 2018).

制剂研究: 已对 O-去甲基甲氧氯普胺盐酸盐的各种形式的制剂进行研究。研究包括使用离子凝胶法开发微珠以及配制直肠栓剂,突出了该化合物在不同药物应用中的多功能性 (Hemalatha, 2011); (Chioma & Yusuf, 2019).

缓释制剂: 已对 O-去甲基甲氧氯普胺盐酸盐的缓释制剂进行研究。这些制剂旨在减少频繁给药和与血浆浓度波动相关的副作用,从而提高患者依从性 (Abdel-Rahman, Mahrous, & El-Badry, 2009).

盐共晶化以改善物理化学性质: 研究探索了 O-去甲基甲氧氯普胺盐酸盐及其盐形式的水化/脱水行为。已研究与草酸的盐共晶化以提高其热稳定性和耐湿性,这对于缓释制剂至关重要 (Nugraha & Uekusa, 2018).

水溶液的辐射灭菌: 研究评估了 O-去甲基甲氧氯普胺盐酸盐在水溶液中的辐射灭菌的可行性。该过程对于确保药物制剂的无菌至关重要 (Maquille, Jiwan, & Tilquin, 2008).

时相调节递送系统开发: 已对 O-去甲基甲氧氯普胺盐酸盐的时相调节递送系统开发进行研究,旨在在特定时间提供治疗反应,例如在清晨治疗糖尿病胃轻瘫和妊娠引起的晨吐 (Shenoy, Jain, & Kulkarni, 2016).

用于小儿科的溶胀口腔薄膜制剂: 已对用于小儿科患者的 O-去甲基甲氧氯普胺盐酸盐溶胀口腔薄膜制剂的开发进行研究,旨在在接触唾液时溶胀,以便更容易吞咽而无需水 (Alam, Tasneem, & Pathan, 2015).

鼻内递送研究: 已对 O-去甲基甲氧氯普胺盐酸盐的鼻内递送系统进行研究,探索快速递送的潜力并避免口服给药中常见的首过消除 (Mahajan & Gattani, 2010).

安全和危害

未来方向

While specific future directions for “O-Desmethyl Metoclopramide Hydrochloride” are not detailed in the retrieved sources, there is ongoing research into the development and evaluation of metoclopramide in various forms, such as an oro-dispersible, sustained-release tablet . This suggests that there may be potential for further development and application of “O-Desmethyl Metoclopramide Hydrochloride” and related compounds in the future.

属性

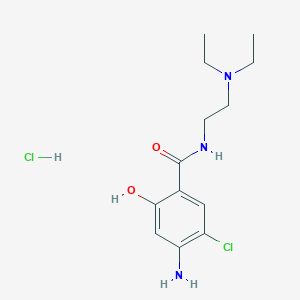

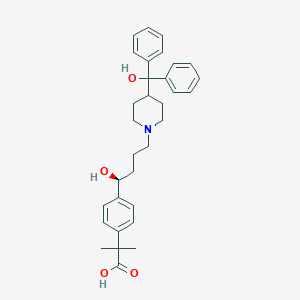

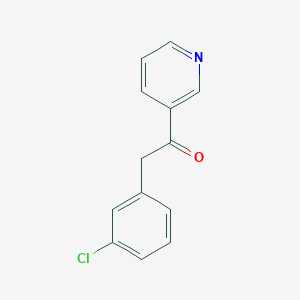

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIGWAINVIWPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556132 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Metoclopramide Hydrochloride | |

CAS RN |

38059-78-8 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)